Ethyl 2-amino-5-nitrobenzoate

Overview

Description

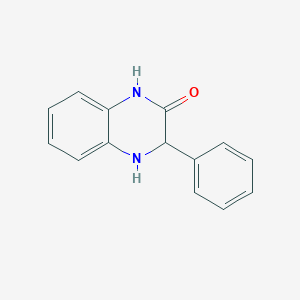

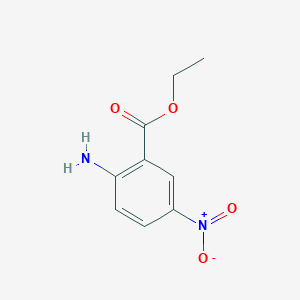

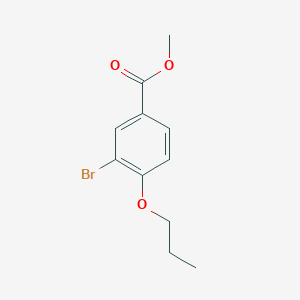

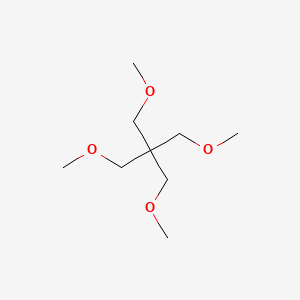

Ethyl 2-amino-5-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-nitrobenzoate is1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 . The compound has a topological polar surface area of 98.1 Ų . Physical And Chemical Properties Analysis

Ethyl 2-amino-5-nitrobenzoate has a molecular weight of 210.19 g/mol . It is a solid in physical form . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Continuous-Flow Synthesis in Pharmaceuticals

Ethyl 2-amino-5-nitrobenzoate has been studied for its role in the continuous-flow synthesis of benzocaine, an anesthetic widely used in the pharmaceutical industry. This method optimizes productivity by reducing reaction time and enhancing process relevance and technology (França et al., 2020).

Cleavage of p-Nitrobenzoic Esters

The compound has been used in the study of the cleavage of p-nitrobenzoic esters. A method involving sodium azide in methanol demonstrated a mild approach for this process, which is crucial for compounds sensitive to acid or base (Gómez-Vidal et al., 2001).

Detection of Impurities in Pharmaceutical Intermediates

In the pharmaceutical sector, the detection of impurities in compounds like ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino]-3-nitrobenzoate, a related compound, is vital. LC-MSn techniques have been used for structural assignment and understanding the formation of these impurities (Yao Jun-hua, 2007).

Nonlinear Optical Properties

Ethyl 2-amino-5-nitrobenzoate is used in synthesizing compounds like DMANHAS, which exhibit significant nonlinear optical properties, relevant in materials science and photonics (Yan, 2003).

In Vitro Antitumor Activity

Some derivatives, like ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates, show in vitro antitumor activity, suggesting potential in cancer research and treatment (Klimova et al., 2012).

Synthesis Methodology Improvements

Studies on improving the synthesis methodologies of related compounds such as ethylp-nitrobenzoate have shown significant improvements in yield and purity, vital for industrial-scale production (Chen Bi-fe, 2015).

Voltammetric Studies for Analytical Chemistry

Ethyl 2-amino-5-nitrobenzoate has been a subject in voltammetric studies, such as analyzing the decay of nitro radical anion in mixed media, offering insights into electrochemical properties crucial for analytical chemistry (Carbajo et al., 2000).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

Mechanism of Action

Target of Action

Ethyl 2-amino-5-nitrobenzoate, also known as benzocaine, primarily targets neuronal membranes . It acts as a blocker of nerve impulses, reducing the permeability of the neuronal membrane to sodium ions .

Mode of Action

The compound interacts with its targets by blocking the transmission of nerve impulses. This is achieved by reducing the permeability of the neuronal membrane to sodium ions, which are essential for the propagation of nerve impulses .

Biochemical Pathways

The synthesis of Ethyl 2-amino-5-nitrobenzoate can be achieved through two different approaches. One starts from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction. The other starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .

Result of Action

The result of the compound’s action is local anesthesia. By blocking nerve impulses at the site of application, Ethyl 2-amino-5-nitrobenzoate causes a loss of sensation, providing local pain relief .

properties

IUPAC Name |

ethyl 2-amino-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDNINFPSEDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954053 | |

| Record name | Ethyl 2-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-nitrobenzoate | |

CAS RN |

32203-24-0 | |

| Record name | 32203-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32203-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)

![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-7-yl)boronic acid pinacol ester](/img/structure/B3060321.png)